Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains an oxygen atom and the other a nitrogen atom. This structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal under specific conditions . This reaction proceeds through a series of intermediates, ultimately yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the rings. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3/t10-/m0/s1 |
InChI Key |
GBLUNQGZHFQTPW-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](CO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N |
Origin of Product |
United States |
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